molecular formula C11H15BrN2O B6630426 4-(5-Bromo-6-methylpyridin-2-yl)-2-methylmorpholine

4-(5-Bromo-6-methylpyridin-2-yl)-2-methylmorpholine

Cat. No. B6630426
M. Wt: 271.15 g/mol
InChI Key: VMDWRSZIDHAVPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Bromo-6-methylpyridin-2-yl)-2-methylmorpholine, also known as BMM, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. BMM belongs to the class of heterocyclic organic compounds and is used as a building block for the synthesis of various other compounds.

Mechanism of Action

The exact mechanism of action of 4-(5-Bromo-6-methylpyridin-2-yl)-2-methylmorpholine is not well understood. However, it is believed to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. 4-(5-Bromo-6-methylpyridin-2-yl)-2-methylmorpholine may also work by reducing the production of certain inflammatory cytokines in the body.
Biochemical and Physiological Effects:
4-(5-Bromo-6-methylpyridin-2-yl)-2-methylmorpholine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. 4-(5-Bromo-6-methylpyridin-2-yl)-2-methylmorpholine has also been found to have antioxidant properties, which may help protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(5-Bromo-6-methylpyridin-2-yl)-2-methylmorpholine in lab experiments is its potential as a building block for the synthesis of various other compounds. 4-(5-Bromo-6-methylpyridin-2-yl)-2-methylmorpholine is also relatively easy to synthesize and purify. However, one of the limitations of using 4-(5-Bromo-6-methylpyridin-2-yl)-2-methylmorpholine is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 4-(5-Bromo-6-methylpyridin-2-yl)-2-methylmorpholine. One potential direction is the further investigation of its anti-cancer properties, particularly in combination with other anti-cancer drugs. Another potential direction is the study of its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, the synthesis of new compounds based on 4-(5-Bromo-6-methylpyridin-2-yl)-2-methylmorpholine may lead to the discovery of new drugs with novel properties.

Synthesis Methods

The synthesis of 4-(5-Bromo-6-methylpyridin-2-yl)-2-methylmorpholine involves the reaction of 2-methylmorpholine with 5-bromo-2-chloropyridine in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain pure 4-(5-Bromo-6-methylpyridin-2-yl)-2-methylmorpholine.

Scientific Research Applications

4-(5-Bromo-6-methylpyridin-2-yl)-2-methylmorpholine has been found to have potential applications in the field of medicine. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. 4-(5-Bromo-6-methylpyridin-2-yl)-2-methylmorpholine has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in the body.

properties

IUPAC Name

4-(5-bromo-6-methylpyridin-2-yl)-2-methylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c1-8-7-14(5-6-15-8)11-4-3-10(12)9(2)13-11/h3-4,8H,5-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDWRSZIDHAVPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)C2=NC(=C(C=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.